molecular formula C10H10BrN3OS B3986522 5-(5-bromo-2-hydroxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(5-bromo-2-hydroxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B3986522
M. Wt: 300.18 g/mol
InChI Key: IJARAKGQEBNAHV-UHFFFAOYSA-N
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Description

“5-Bromo-2-hydroxyphenyl” is a part of various compounds used in chemical and pharmaceutical research . It’s a derivative of phenol, with a bromine atom at the 5th position and a hydroxyl group at the 2nd position .


Synthesis Analysis

The synthesis of “5-Bromo-2-hydroxyphenyl” compounds often involves the use of bromophenol as a starting material . For example, 5-Bromo-2-hydroxyacetophenone can be synthesized from p-Bromophenol by acetylation .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-hydroxyphenyl” compounds typically includes a phenyl ring with a bromine atom and a hydroxyl group .


Chemical Reactions Analysis

“5-Bromo-2-hydroxyphenyl” compounds can participate in various chemical reactions. For instance, 5-Bromo-2-hydroxyacetophenone has been used in the synthesis of metallocene complexes, benzohydrazidato complexes, and bromochromenones .


Physical and Chemical Properties Analysis

The physical and chemical properties of “5-Bromo-2-hydroxyphenyl” compounds vary. For example, 5-Bromo-2-hydroxyacetophenone is a powder with a melting point of 58-61 °C .

Mechanism of Action

The mechanism of action of “5-Bromo-2-hydroxyphenyl” compounds depends on their specific structure and the context in which they are used. For example, some compounds containing this group have shown potential spermicidal activity against human sperm .

Safety and Hazards

Safety and hazards associated with “5-Bromo-2-hydroxyphenyl” compounds depend on the specific compound. For example, 5-Bromo-2-hydroxyacetophenone may cause skin and eye irritation, and respiratory irritation .

Future Directions

The future directions for research on “5-Bromo-2-hydroxyphenyl” compounds are broad and could include further exploration of their potential uses in pharmaceuticals and other industries .

Properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3OS/c1-2-14-9(12-13-10(14)16)7-5-6(11)3-4-8(7)15/h3-5,15H,2H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJARAKGQEBNAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(5-bromo-2-hydroxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
5-(5-bromo-2-hydroxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
5-(5-bromo-2-hydroxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 4
5-(5-bromo-2-hydroxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 5
5-(5-bromo-2-hydroxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 6
5-(5-bromo-2-hydroxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

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